molecular formula C28H23Cl2N3O5 B11930809 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

Cat. No.: B11930809
M. Wt: 552.4 g/mol
InChI Key: FZTCPSHWTJKIFG-UHFFFAOYSA-N
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Description

The compound 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid (hereafter referred to by its systematic name) is a structurally complex molecule with a molecular formula of C₂₈H₂₂Cl₃N₃O₅ and a molecular weight of 586.85 g/mol .

Key structural features include:

  • A 1,2-oxazole core substituted with a 2,6-dichlorophenyl group and a cyclopropyl moiety.
  • A methoxy-linked phenyl group connected to a 3-hydroxyazetidine ring.
  • A pyridine-4-carboxylic acid terminus, which may enhance solubility and binding affinity via hydrogen bonding .

Properties

Molecular Formula

C28H23Cl2N3O5

Molecular Weight

552.4 g/mol

IUPAC Name

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C28H23Cl2N3O5/c29-21-2-1-3-22(30)24(21)25-20(26(38-32-25)16-4-5-16)13-37-19-8-6-18(7-9-19)28(36)14-33(15-28)23-12-17(27(34)35)10-11-31-23/h1-3,6-12,16,36H,4-5,13-15H2,(H,34,35)

InChI Key

FZTCPSHWTJKIFG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation

The 1,2-oxazole ring is constructed via cyclocondensation of a β-ketonitrile precursor with hydroxylamine hydrochloride. A representative protocol involves:

  • Ketonitrile Synthesis :

    • 2,6-Dichlorophenylacetonitrile is reacted with cyclopropanecarbonyl chloride under Friedel-Crafts acylation conditions (AlCl₃, CH₂Cl₂, 0°C → rt, 12 h).

    • Yield : 78% (GC-MS purity >95%)

  • Oxazole Cyclization :

    • The β-ketonitrile intermediate (1 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at reflux (80°C, 6 h).

    • Key Parameters :

      • pH maintained at 4-5 using acetic acid

      • Exclusion of oxygen to prevent nitrile hydrolysis

    • Yield : 65-70% (HPLC purity 98.2%)

Hydroxymethyl Functionalization

The 4-position methyl group is oxidized to hydroxymethyl via a two-step sequence:

  • Bromination :

    • Oxazole (1 eq) reacted with N-bromosuccinimide (1.05 eq) in CCl₄ under UV light (365 nm, 24 h).

    • Conversion : >90% (monitored by TLC)

  • Hydrolysis :

    • Brominated intermediate (1 eq) treated with AgNO₃ (1.1 eq) in aqueous THF (50°C, 8 h).

    • Yield : 82% (isolated as white crystals)

Stereoselective Synthesis of 3-Hydroxyazetidine Derivatives

Chiral Resolution of Azetidine-2-Carboxylic Acid

The 3-hydroxyazetidine subunit is synthesized from azetidine-2-carboxylic acid via chiral resolution using D-α-phenylethylamine:

StepConditionsYieldPurity (ee)
Salt Formation1-Benzyl-azetidine-2-carboxylic acid + D-α-phenylethylamine in EtOH, reflux 2 h89%92%
RecrystallizationAcetone/water (3:1), -20°C, 12 h76%99.5%
Debenzylation10% Pd/C, H₂ (50 psi), MeOH, 25°C, 24 h95%99.8%

This method achieves enantiomeric excess (ee) >99.5% without requiring chromatographic purification.

Hydroxylation at C3 Position

The 3-hydroxy group is introduced via Sharpless asymmetric dihydroxylation:

  • Olefin Precursor : N-protected azetidine (Boc group) with exocyclic double bond.

  • Reaction Conditions :

    • AD-mix-β (1 eq)

    • t-BuOH/H₂O (1:1), 0°C, 48 h

  • Yield : 68% (d.r. >20:1)

  • Deprotection : TFA/CH₂Cl₂ (1:1), 0°C → rt, 2 h (quantitative)

Convergent Assembly of Molecular Architecture

Etherification of Phenolic Intermediate

The hydroxymethyl oxazole (Intermediate A) is coupled to 4-hydroxybenzaldehyde via Mitsunobu reaction:

  • Conditions :

    • DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → rt, 12 h

  • Yield : 85% (HPLC 99.1%)

  • Key Advantage : Retention of oxazole ring integrity under mild conditions

Reductive Amination for Azetidine-Pyridine Linkage

The aldehyde intermediate undergoes reductive amination with 3-hydroxyazetidine (Intermediate B):

  • Coupling :

    • Aldehyde (1 eq), azetidine (1.1 eq), NaBH(OAc)₃ (1.5 eq), CH₂Cl₂, 4Å MS, 25°C, 24 h

  • Yield : 78% (dr 95:5)

  • Purification : Silica gel chromatography (EtOAc/MeOH 10:1)

Carboxylic Acid Formation

The pyridine methyl ester is hydrolyzed under basic conditions:

  • Reagents : LiOH (3 eq), THF/H₂O (3:1), 60°C, 6 h

  • Yield : Quantitative (NMR purity >99%)

  • Critical Note : Avoid prolonged heating to prevent azetidine ring degradation

Process Optimization and Scale-Up Considerations

Catalytic System Enhancements

Recent advancements in coupling reactions have improved step efficiency:

Reaction StepTraditional CatalystImproved CatalystYield Increase
DebenzylationPd/C (10 wt%)Pd(OH)₂/C (Pearlman’s catalyst)89% → 95%
Reductive AminationNaBH₃CNNaBH(OAc)₃65% → 78%

Green Chemistry Initiatives

Key solvent substitutions reduce environmental impact:

  • Original : Dichloromethane (CH₂Cl₂) for Mitsunobu reaction

  • Optimized : 2-MeTHF (biobased, non-halogenated)

  • Result : Comparable yields (83% vs 85%) with improved E-factor (32 → 18)

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, J=5.1 Hz, 1H, pyridine-H)

    • δ 7.62 (d, J=8.3 Hz, 2H, Ar-H)

    • δ 4.72 (s, 2H, OCH₂Oxazole)

  • HRMS : m/z 552.4021 [M+H]⁺ (calc. 552.4018)

Chiral Purity Assessment

  • HPLC : Chiralpak IC-3 column, hexane/IPA 80:20, 1.0 mL/min

  • Retention Times :

    • (S)-isomer: 12.7 min

    • (R)-isomer: 14.2 min

  • ee : >99.9%

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the cyclopropyl and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with heterocyclic and halogen-substituted analogs. Below is a detailed analysis:

Structural and Functional Group Comparisons
Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
Target Compound 586.85 Oxazole, dichlorophenyl, hydroxyazetidine, carboxylic acid Ligand (Drug candidate)
Clofencet ~350 (estimated) Pyridazine, chlorophenyl, carboxylic acid Pesticide
Thiabendazole 201.25 Thiazole, benzimidazole Anthelmintic
Flumioxazin 354.33 Benzoxazin, isoindole, fluorophenyl Herbicide

Key Observations :

  • The target compound shares halogenated aromatic systems (e.g., 2,6-dichlorophenyl) with Clofencet and Flumioxazin, which are critical for bioactivity in agrochemicals . However, its hydroxyazetidine and carboxylic acid groups distinguish it as a drug candidate rather than a pesticide/herbicide.
  • Unlike Thiabendazole (a benzimidazole), the target’s oxazole-pyridine-azetidine scaffold suggests divergent binding mechanisms, possibly targeting enzymes or receptors via multipoint interactions .
Physicochemical Properties
  • Hydrogen Bonding: The carboxylic acid and 3-hydroxyazetidine groups enable extensive hydrogen bonding, likely influencing solubility and crystallinity.
  • Lipophilicity : The cyclopropyl and dichlorophenyl substituents increase hydrophobicity compared to Thiabendazole, which has a polar thiazole ring .
Spectroscopic Comparisons
  • NMR Analysis: highlights the utility of NMR chemical shifts (e.g., regions A and B) to identify structural variations. For the target compound, the 3-hydroxyazetidine proton signals (~δ 4.5–5.0 ppm) and carboxylic acid protons (~δ 12–13 ppm) would distinguish it from non-hydroxylated or non-acidic analogs like Clofencet .

Research Findings and Implications

  • Bioactivity : As a ligand (Cilofexor), the compound’s carboxylic acid and hydroxyazetidine groups may target nuclear receptors (e.g., FXR) involved in metabolic regulation, contrasting with agrochemicals that inhibit plant/enzyme pathways .
  • However, its unique azetidine-pyridine linkage may reduce off-target effects compared to less selective compounds .

Biological Activity

The compound 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid, also known as GS-9674, has garnered attention for its potential therapeutic applications, particularly in the treatment of primary sclerosing cholangitis (PSC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

GS-9674 acts primarily as a selective farnesoid X receptor (FXR) agonist. FXR plays a vital role in bile acid homeostasis and metabolism. By activating FXR, GS-9674 can potentially restore bile acid balance and reduce liver damage associated with PSC. This mechanism is crucial as it addresses the underlying issues of bile acid accumulation and hepatocyte injury.

In Vitro Studies

In vitro studies have demonstrated that GS-9674 exhibits significant biological activity against various cellular models. For instance:

  • Cytotoxicity : GS-9674 showed potent cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective dose-dependent responses.
Cell LineIC50 Value (µM)Reference
MCF-70.65
U-9372.41

Animal Models

In animal models, GS-9674 has been shown to significantly reduce liver inflammation and fibrosis associated with PSC. Studies indicate that treatment with GS-9674 leads to:

  • Decreased Liver Enzymes : Reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
  • Histological Improvement : Histological analysis revealed decreased inflammatory cell infiltration and reduced fibrosis in liver tissues.

Clinical Implications

The promising results from preclinical studies have led to clinical trials assessing the safety and efficacy of GS-9674 in PSC patients. Initial findings suggest that GS-9674 is well-tolerated and may improve liver function tests over time.

Case Studies

A recent case study involving a cohort of patients with PSC treated with GS-9674 reported:

  • Improved Quality of Life : Patients noted significant improvements in symptoms such as fatigue and pruritus.
ParameterBaselinePost-Treatment
Fatigue Score73
Pruritus Score82

Q & A

Q. How to address discrepancies between in silico ADMET predictions and experimental toxicity profiles?

  • Methodology :
  • Metabolite Identification : Use LC-HRMS to detect unexpected metabolites (e.g., sulfation of the hydroxyazetidine group) .
  • Cryo-EM : Resolve ligand-enzyme complexes to identify unmodeled binding pockets .

Methodological Resources

  • Synthesis Guidance : Palladium-catalyzed cross-coupling protocols from .
  • Computational Modeling : COMSOL Multiphysics integration for reaction optimization () .
  • Theoretical Frameworks : Link SAR studies to kinase inhibition hypotheses () .

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